REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][C:11]#[N:12])=[CH:8][CH:7]=1.O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:5]([C:6]1[CH:14]=[CH:13][C:9]([CH2:10][C:11]#[N:12])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,3.4.5,7.8|
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Name
|
|
Quantity
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80 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
153.5 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(CC#N)C=C1
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Name
|
|
Quantity
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1500 mL
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Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.05 kg
|
Type
|
reactant
|
Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not rise above -10° C
|
Type
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STIRRING
|
Details
|
The mixture was stirred at -10° C. for 0.25 h
|
Duration
|
0.25 h
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Type
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FILTRATION
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Details
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before being filtered rapidly under vacuum into an addition funnel
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Type
|
CUSTOM
|
Details
|
the temperature below -5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for 0.25 h
|
Duration
|
0.25 h
|
Type
|
FILTRATION
|
Details
|
before filtering the sandy coloured precipitate under vacuum
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Type
|
WASH
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Details
|
washing with ether (5×500 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The resultant solid was dried over P2O5 in a vacuum oven (80° C.) for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C1=CC=C(CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |